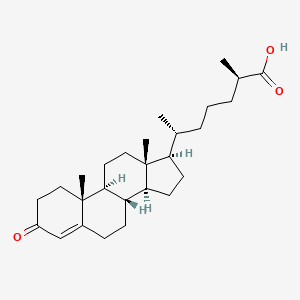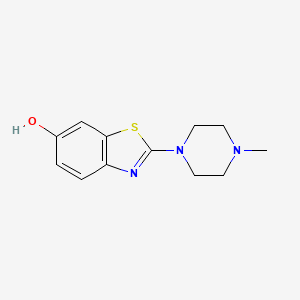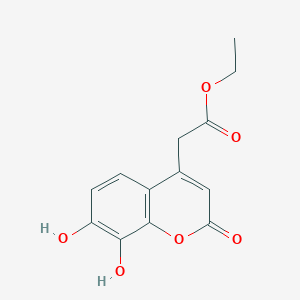
Dde-leu-OL
概要
説明
Dde-leu-OL: is a chemical compound used primarily in peptide synthesis as a protecting group for amino acids. The compound’s full name is N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol . It is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol typically involves the protection of the amino group of L-leucine with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group. The process includes:
Protection of the amino group: The amino group of L-leucine is reacted with Dde-Cl in the presence of a base such as triethylamine to form the Dde-protected leucine.
Reduction to alcohol: The carboxyl group of the protected leucine is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of L-leucine are protected using Dde-Cl and a suitable base.
Efficient reduction: The reduction step is optimized for large-scale production, often using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol undergoes several types of chemical reactions, including:
Deprotection: The Dde group can be removed under mild acidic conditions, such as treatment with hydrazine or hydroxylamine, to yield the free amino group.
Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.
Substitution: The alcohol group can undergo substitution reactions to form esters or ethers using appropriate reagents.
Common Reagents and Conditions:
Deprotection: Hydrazine, hydroxylamine, mild acids.
Oxidation: Jones reagent, potassium permanganate.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products:
Deprotection: Free amino acids.
Oxidation: Carboxylic acids.
Substitution: Esters, ethers.
科学的研究の応用
N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol: is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Peptide Synthesis: Used as a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Proteomics Research: Facilitates the synthesis of complex peptides for studying protein interactions and functions.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: Helps in the preparation of peptide probes and markers for studying biological processes.
作用機序
The primary mechanism of action of N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol involves the protection of the amino group of amino acids. The Dde group forms a stable bond with the amino group, preventing it from participating in unwanted reactions. The protecting group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides.
類似化合物との比較
N-[(1,1-dimethylethoxy)carbonyl]-L-leucine-ol: is unique due to its stability and ease of removal. Similar compounds include:
Fmoc-L-leucine-ol: Another protecting group used in peptide synthesis, but requires stronger conditions for removal.
Boc-L-leucine-ol: A commonly used protecting group, but less stable under acidic conditions compared to Dde.
Cbz-L-leucine-ol: Offers similar protection but is less commonly used due to more complex removal conditions.
Uniqueness:
Stability: More stable under a variety of conditions compared to other protecting groups.
Ease of Removal: Can be removed under mild conditions, reducing the risk of side reactions.
特性
IUPAC Name |
3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKRZHGPPOPQU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)



![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)


![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)
![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)



